rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
This compound belongs to the class of bicyclohexane carboxylic acids, characterized by a strained bicyclic framework with a 2-oxabicyclo[2.1.1]hexane core. Its stereochemistry (1R,4S,5S) is critical for molecular recognition in biological systems, though the racemic form (rac-) suggests a mixture of enantiomers .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-4-2-3-8(5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI Key |
WSSJHMWSSZWDTC-LOWVWBTDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Precursor
The initial step involves synthesizing a phenyl derivative bearing a methoxy substituent at the 3-position of the aromatic ring. According to recent literature, this is achieved via methylation of 3-hydroxyphenyl precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Methylation | Methyl iodide, K2CO3, acetone, reflux | 3-Methoxyphenol |
Formation of the Key Bicyclic Intermediate
The core bicyclic structure can be assembled via a [2+2] cycloaddition or a Diels-Alder type reaction, often facilitated by photochemical or catalytic methods:
- [2+2] Cycloaddition : Under UV or blue LED irradiation, the aromatic precursor undergoes cycloaddition with a suitable alkene or alkene equivalent, forming the oxabicyclic core.
- Catalytic Cyclization : Transition metal catalysts, such as iridium complexes, are employed to promote cyclization with high regio- and stereoselectivity.
Functionalization to Introduce the Carboxylic Acid
Subsequent oxidation of the secondary alcohol or aldehyde intermediate yields the carboxylic acid. Common oxidants include:
- Dess–Martin periodinane (DMP) : For mild oxidation of secondary alcohols to ketones, as demonstrated in the synthesis of similar compounds.
- Potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) : For more robust oxidation, especially when converting aldehydes to acids.
Final Purification
Purification of the final product involves:
- Column chromatography using silica gel with appropriate solvent systems (e.g., cyclohexane/ethyl acetate)
- Recrystallization from suitable solvents to obtain analytically pure compound
Representative Synthesis Pathway
Based on the literature, a typical synthesis pathway is summarized in the table below:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Methylation of phenol | Methyl iodide, K2CO3 | Reflux | Synthesis of 3-methoxyphenol |
| 2 | Formation of aldehyde | Oxidation of alcohol | Swern or DMP oxidation | Prepare aldehyde precursor |
| 3 | [2+2] Cycloaddition | UV irradiation, catalyst | Blue LED photoreactor | Cyclize to oxabicyclic core |
| 4 | Oxidation to acid | DMP or KMnO4 | Room temperature | Convert alcohol/aldehyde to carboxylic acid |
| 5 | Purification | Chromatography | Standard techniques | Isolate target compound |
Data Table: Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Methylation | Methyl iodide, K2CO3 | Acetone | Reflux | 12-24 hours | Ensures selective methylation |
| Cycloaddition | Alkene, UV/LED light | Acetonitrile | 25°C | 4-6 hours | Photochemical activation |
| Oxidation | DMP | Dichloromethane | Room temperature | 1 hour | Mild oxidation conditions |
| Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | Variable | Purity optimization |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclohexane Core
Key Compounds :
rac-(1R,4S,5S)-4-(3-tert-Butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Molecular Formula : C₁₆H₂₀O₃
- Key Difference : Replacement of the 3-methoxyphenyl group with a bulkier 3-tert-butylphenyl substituent.
- Impact : Increased steric hindrance may reduce binding affinity in enzyme-active sites but improve lipid solubility .
rac-(1R,4S,5S)-4-(3-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid Molecular Formula: C₁₃H₁₄O₃ Key Difference: Methyl group instead of methoxy at the para position of the phenyl ring.
Azabicyclohexane Derivatives
Key Compounds :
(1R,4S,5S)-rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Molecular Formula: C₁₁H₁₇NO₄ Key Difference: Replacement of the oxygen atom in the 2-oxabicyclo core with a nitrogen atom (azabicyclo) and addition of a Boc (tert-butoxycarbonyl) protecting group. Impact: Enhanced stability under acidic conditions due to the Boc group, making it more suitable for peptide synthesis .
rac-(1R,4S,5S)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Molecular Formula: C₇H₁₂ClNO₂ Key Difference: Methyl group at position 5 and hydrochloride salt form. Impact: Improved crystallinity and bioavailability due to salt formation, though reduced solubility in organic solvents .
Bicyclo Frameworks with Alternative Ring Systems
Key Compounds :
U 46619 (Thromboxane A2 Receptor Agonist) Structure: (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid Key Difference: Larger bicyclo[2.2.1]heptane core and extended alkyl chain.
(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
Molecular Weight and Solubility
The target compound’s lower molecular weight compared to tert-butyl-substituted analogs may enhance aqueous solubility, critical for in vivo applications.
Biological Activity
Rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Overview
The compound belongs to the class of 2-oxabicyclo[2.1.1]hexanes, characterized by their bicyclic structure which incorporates an ether functional group. The presence of the methoxyphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in pharmacology:
- Enzyme Inhibition : The bicyclic structure allows for specific interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Research has suggested that the compound may inhibit cancer cell proliferation in vitro, although further studies are needed to elucidate its efficacy in vivo.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Properties : A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) value comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Proliferation Inhibition : Another investigation assessed the effects of this compound on cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency .
- Inflammatory Response Modulation : A recent publication highlighted the anti-inflammatory properties of this compound in an animal model of arthritis, showing reduced levels of pro-inflammatory cytokines .
Table 1: Biological Activities and Their Corresponding IC50/MIC Values
| Activity Type | Test Organism/Cell Line | IC50/MIC Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa Cells | 10 | |
| Anti-inflammatory | RAW 264.7 Cells | 20 |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Biological Effect |
|---|---|
| Methoxy Group on Phenyl Ring | Increased lipophilicity |
| Bicyclic Framework | Enhanced enzyme binding affinity |
| Carboxylic Acid Moiety | Potential for receptor interaction |
Q & A
Q. Q1: What are the common synthetic routes for rac-(1R,4S,5S)-4-(3-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cycloaddition reactions to form the bicyclic core, followed by functional group transformations (e.g., oxidation of methyl groups to carboxylic acids). Key steps include:
- Cycloaddition optimization : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and improve regioselectivity .
- Carboxylic acid introduction : Controlled oxidation of a methyl or alcohol precursor using KMnO₄ or CrO₃ under acidic conditions .
- Racemate formation : Due to the compound’s stereochemistry, racemic mixtures often arise during synthesis unless chiral auxiliaries or catalysts are employed .
Q. Q2: How are structural ambiguities resolved in this bicyclic compound?
Methodological Answer: Advanced spectroscopic and crystallographic techniques are critical:
- NMR analysis : ¹H-¹H COSY and NOESY experiments clarify stereochemistry by correlating vicinal protons and spatial interactions .
- X-ray crystallography : Defines absolute configuration and confirms bicyclic geometry (e.g., bond angles, ring strain) .
- Chiral HPLC : Separates enantiomers to confirm racemic composition .
Advanced Synthesis and Chirality
Q. Q3: What strategies enable enantioselective synthesis of individual stereoisomers?
Methodological Answer: Enantioselective synthesis requires:
- Chiral catalysts : Rhodium or palladium complexes with phosphine ligands for asymmetric cycloaddition .
- Chiral pool synthesis : Use of enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to propagate chirality .
- Dynamic kinetic resolution : Racemization of intermediates during synthesis to favor a single enantiomer .
Q. Q4: How is the compound’s potential bioactivity assessed in drug discovery?
Methodological Answer:
- Target identification : Molecular docking against protein databases (e.g., PDB) predicts interactions with enzymes or receptors .
- In vitro assays : Measure IC₅₀ values for enzymes (e.g., proteases) or receptor-binding affinity (SPR or fluorescence polarization) .
- Metabolic stability : Microsomal assays (e.g., liver microsomes) assess susceptibility to oxidation or glucuronidation .
Example Finding :
In a 2024 study, the compound showed moderate inhibition (IC₅₀ = 12 µM) against COX-2 due to the methoxyphenyl group’s π-π stacking with the active site .
Computational Modeling
Q. Q5: How do computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT calculations : Optimize geometry, calculate HOMO-LUMO gaps, and predict sites for electrophilic/nucleophilic attack .
- MD simulations : Assess conformational flexibility in aqueous or lipid environments .
- QM/MM hybrid models : Study enzyme-substrate interactions (e.g., binding to serine hydrolases) .
Q. Q6: How are discrepancies in reported synthetic yields resolved?
Methodological Answer: Common issues include:
- Impurity interference : Trace metals in reagents (e.g., CrO₃) may alter reaction pathways. ICP-MS analysis ensures reagent purity .
- Oxygen sensitivity : The bicyclic core’s strain makes it prone to oxidation. Reactions under inert gas (N₂/Ar) improve reproducibility .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than toluene in some cases .
Comparative Structural Analysis
Q. Q7: How does the 3-methoxyphenyl substituent influence properties compared to analogs?
Methodological Answer:
- Electronic effects : The methoxy group donates electron density via resonance, increasing ring electrophilicity. Compare with methyl or nitro analogs via Hammett plots .
- Biological impact : Methoxy groups enhance blood-brain barrier penetration in CNS drug candidates vs. polar substituents (e.g., -COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
